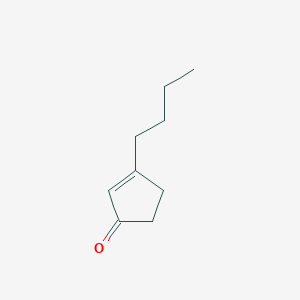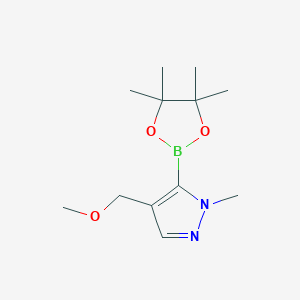
4-(methoxymethyl)-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(methoxymethyl)-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a pyrazole ring substituted with a methoxymethyl group, a methyl group, and a boronic ester group. Boronic esters are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(methoxymethyl)-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via a nucleophilic substitution reaction using methoxymethyl chloride.
Borylation: The boronic ester group can be introduced through a borylation reaction using bis(pinacolato)diboron and a suitable catalyst such as palladium.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can ensure consistent quality and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrazole ring or the boronic ester group, resulting in the formation of corresponding alcohols or hydrocarbons.
Substitution: The methoxymethyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids
Reduction: Alcohols, hydrocarbons
Substitution: Various substituted pyrazole derivatives
科学研究应用
4-(methoxymethyl)-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Biology: The compound can be used as a probe to study enzyme mechanisms and interactions due to its boronic ester group.
Industry: The compound can be used in the production of advanced materials, such as polymers and catalysts.
作用机制
The mechanism of action of 4-(methoxymethyl)-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is largely dependent on its boronic ester group. Boronic esters can form reversible covalent bonds with diols and other nucleophiles, making them useful in various chemical and biological processes. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall reactivity and binding properties.
相似化合物的比较
Similar Compounds
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- N-(4-Methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
4-(methoxymethyl)-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The presence of the methoxymethyl group enhances its solubility and reactivity, while the boronic ester group allows for versatile applications in cross-coupling reactions and other chemical transformations.
属性
分子式 |
C12H21BN2O3 |
|---|---|
分子量 |
252.12 g/mol |
IUPAC 名称 |
4-(methoxymethyl)-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
InChI |
InChI=1S/C12H21BN2O3/c1-11(2)12(3,4)18-13(17-11)10-9(8-16-6)7-14-15(10)5/h7H,8H2,1-6H3 |
InChI 键 |
QDBVVHGYJCMLKT-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=NN2C)COC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


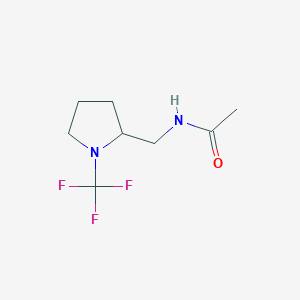
![Benzene, 1,1'-[1,2-ethanediylbis(oxy-2,1-ethanediyloxy)]bis-](/img/structure/B13972702.png)
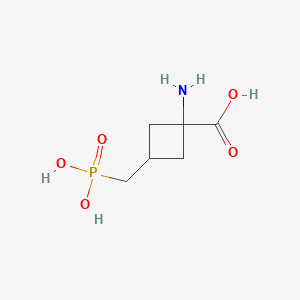
![(2-Cyclopropyl-2-azaspiro[4.5]decan-8-yl)methanol](/img/structure/B13972707.png)

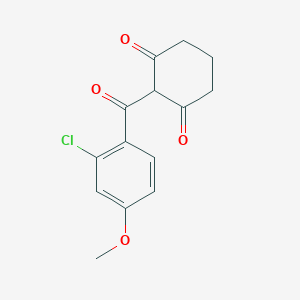
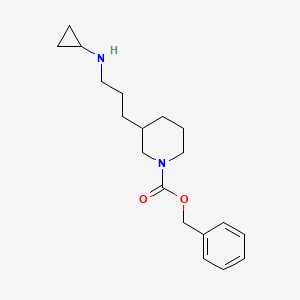

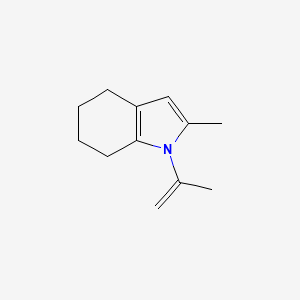
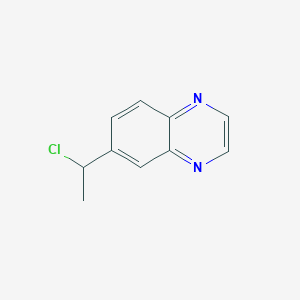
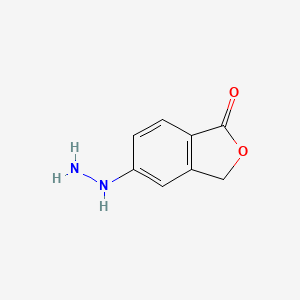

![[(4R,4aR,7R,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate](/img/structure/B13972770.png)
